molecular formula C10H13NO2 B2540337 3-(Dimethylamino)-4-methylbenzoic acid CAS No. 197500-32-6

3-(Dimethylamino)-4-methylbenzoic acid

Cat. No.: B2540337
CAS No.: 197500-32-6
M. Wt: 179.219
InChI Key: WRNQUAJCSWMLND-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-methylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a dimethylamino group at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with dimethylamine. One common method is the direct amidation reaction, where 4-methylbenzoic acid is treated with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like lead acetate can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity. The dimethylamino group plays a crucial role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminobenzoic acid: Similar structure but lacks the methyl group at the fourth position.

    4-Dimethylaminobenzoic acid: Similar structure but the dimethylamino group is at the fourth position instead of the third.

    3-Methylbenzoic acid: Lacks the dimethylamino group.

Uniqueness

3-(Dimethylamino)-4-methylbenzoic acid is unique due to the presence of both the dimethylamino and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(dimethylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(10(12)13)6-9(7)11(2)3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNQUAJCSWMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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